Indium triacetate

Übersicht

Beschreibung

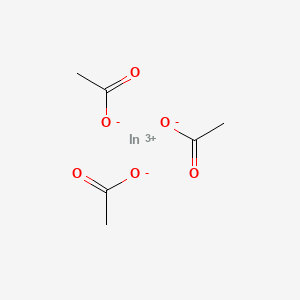

Indium triacetate, also known as Indium(III) acetate, is a compound with the chemical formula In(C2H3O2)3 . It is a white powder that is soluble in water, acetic acid, and mineral acids . It decomposes to indium oxide upon heating .

Molecular Structure Analysis

The linear formula of Indium triacetate is In(C2H3O2)3 . It has a molecular weight of 291.95 .Physical And Chemical Properties Analysis

Indium triacetate is a white, hygroscopic powder . It is soluble in mineral acid and acetic acid and exhibits an acetic smell . It decomposes to indium oxide when heated .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Catalyst

Indium acetate serves as an effective catalyst in organic synthesis. Its role in facilitating various chemical reactions is crucial for the production of complex organic compounds. For instance, it is used in the intermolecular radical addition of organic iodides to electron-deficient alkenes .

Precursor for Chalcogenides Nanoparticles

This compound is instrumental in the synthesis of chalcogenides nanoparticles, such as indium oxide, indium sulfide, indium tellurides, and indium selenides. These nanoparticles have significant applications in electronics and photovoltaics .

OLEDs and Sensor Materials

Indium acetate is utilized in the production of organic light-emitting diodes (OLEDs) and sensor materials. Its properties contribute to the development of devices with improved performance and efficiency .

Photovoltaic Applications

The compound’s utility in photovoltaic technology is notable. It is involved in the creation of materials that convert light into electricity, playing a vital role in the advancement of solar energy solutions .

Medical and Biological Applications

Indium acetate complexes exhibit potential in various medical and biological applications. They are explored for their antibacterial, antifungal, and antiviral properties. Additionally, they show promise in anticancer treatments, bioimaging, and as radiopharmaceuticals .

Photodynamic Chemotherapy

In the field of cancer research, indium acetate complexes are investigated for their use in photodynamic chemotherapy. This involves the activation of a photosensitizing agent by light to produce a form of oxygen that kills nearby cells .

Antioxidant Properties

Research has indicated that indium acetate complexes may possess antioxidant properties, which could be beneficial in protecting cells from damage caused by free radicals .

Optical Limiting Materials

Lastly, indium acetate is used in the development of optical limiting materials. These materials are designed to protect sensitive optical devices from damage by intense light sources .

Safety and Hazards

Indium triacetate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Relevant Papers One relevant paper discusses the permeation of indium ions through a polymer inclusion membrane (PIM), prepared with cellulose triacetate (CTA) as the base polymer, tris (2-butoxyethyl) phosphate (TBEP) as the plasticizer, and di- (2-ethylhexyl)phosphoric acid (D2EHPA) as the extractant . Another paper provides an overview of medical and biological applications of Indium(III) complexes .

Wirkmechanismus

Target of Action

Indium acetate, also known as Indium triacetate, is a compound with the chemical formula In(CH3COO)3 . It is primarily used as a precursor for indium-containing compounds such as solar cell materials CuInS2 and indium phosphide quantum dots . The primary targets of Indium acetate are these indium-containing compounds.

Mode of Action

The interaction of Indium acetate with its targets involves the formation of indium-containing compounds. For instance, it can react with propionic acid to form a new compound . The exact mode of action can vary depending on the specific reaction and the compounds involved.

Biochemical Pathways

The biochemical pathways affected by Indium acetate are primarily related to the synthesis of indium-containing compounds. These compounds can be involved in various biological and medical applications, including antimicrobial activities against various microorganisms .

Pharmacokinetics

Indium acetate is soluble in water, acetic acid, and mineral acids . This solubility can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The molecular and cellular effects of Indium acetate’s action are primarily related to its role as a precursor for indium-containing compounds. These compounds can have various applications, such as in the creation of solar cell materials and quantum dots . Additionally, Indium(III) complexes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of Indium acetate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . .

Eigenschaften

IUPAC Name |

indium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.In/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWCGWXDOBUQZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

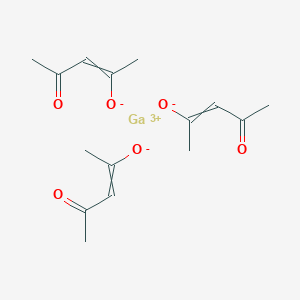

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[In+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9InO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890799 | |

| Record name | Acetic acid, indium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium acetate | |

CAS RN |

25114-58-3 | |

| Record name | Indium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, indium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, indium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indium (III) Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BNM20F6I0P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is Indium triacetate used in organic synthesis?

A2: Indium triacetate acts as a catalyst in various organic reactions, often in aqueous media. [] It plays a crucial role in transformations involving non-carbon-centered radicals. These transformations include Reformatsky reactions, alkylation, and allylation reactions of carbonyl compounds. Furthermore, it facilitates reactions with electron-deficient alkenes, imine derivatives, and radical conjugate additions. Indium triacetate also contributes to metal-mediated radical cyclizations, reductive cross-coupling reactions, and other coupling reactions. Its versatility extends to oxidation and reduction reactions conducted in water.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.